2-Cyclohexylprop-2-en-1-al

Description

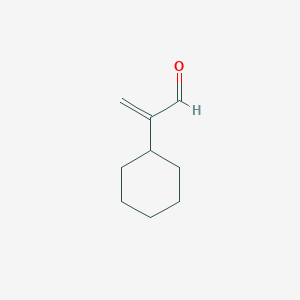

2-Cyclohexylprop-2-en-1-al is an α,β-unsaturated aldehyde characterized by a cyclohexyl substituent at the β-position of a propenal backbone. Its structure features a conjugated system between the aldehyde group and the adjacent double bond, enhancing its electrophilicity and reactivity. This compound is of interest in organic synthesis for applications such as cycloadditions, nucleophilic additions, and as a precursor for fragrances or pharmaceuticals.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-cyclohexylprop-2-enal |

InChI |

InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2 |

InChI Key |

QYQKMQWPSIIZCG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.

Scientific Research Applications

2-Cyclohexylprop-2-en-1-al has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-3-cyclohexylprop-2-en-1-ol

- Structure : Differs by replacing the aldehyde group (-CHO) with a hydroxyl (-OH) group and introducing a bromine atom at the α-position .

- Reactivity :

- The hydroxyl group reduces electrophilicity compared to the aldehyde, favoring substitution or elimination reactions (e.g., dehydrohalogenation due to bromine).

- Lacks the conjugated enal system, limiting its utility in Diels-Alder reactions.

- Safety : Classified under GHS guidelines, requiring precautions for inhalation and skin contact .

5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one

- Structure: Contains a cyclohexenone core (ketone) with a methylpropenyl substituent, differing in functional group (ketone vs. aldehyde) and substituent complexity .

- Reactivity: The ketone group is less reactive toward nucleophiles than aldehydes due to steric and electronic effects. The conjugated enone system may undergo Michael additions or serve as a dienophile.

- Applications : Likely used in flavor/fragrance industries due to its bicyclic structure.

1-Cyclohexylpropan-2-amine Hydrochloride

- Structure : Features an amine group (-NH2) instead of an aldehyde, with a cyclohexyl group and a hydrochloride salt .

- Reactivity :

- The amine group enables nucleophilic behavior, suitable for forming amides or salts.

- The hydrochloride form enhances solubility in polar solvents.

- Applications: Potential use in pharmaceuticals (e.g., as a chiral building block).

Prop-2-en-1-yl 5-Cyclohexylpentanoate

- Structure : An ester derivative with an allyl group and a cyclohexyl-substituted aliphatic chain .

- Reactivity :

- The ester carbonyl is less electrophilic than aldehydes, favoring hydrolysis over oxidation.

- The allyl group may participate in radical or polymerization reactions.

- Applications : Possible use in polymer chemistry or as a plasticizer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.